6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
Description
6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by methoxy substituents at positions 6 and 7 of the isoquinoline core and a piperidin-3-yl group at position 1. This scaffold is part of a broader class of THIQ alkaloids, which are notable for their structural diversity and pharmacological relevance, including roles as sigma receptor ligands, enzyme inhibitors, and neuroactive agents .
The compound is synthesized via reduction or demethylation of precursor dihydroisoquinolines, as demonstrated in studies using NaBH₄ or H₂/PtO₂ for reductive modifications . Its structural features, such as the electron-donating methoxy groups and the piperidine moiety, influence physicochemical properties like solubility and receptor binding affinity. For instance, the piperidin-3-yl group may enhance interactions with hydrophobic pockets in enzyme active sites or receptor cavities, as observed in ADAMTS-4 inhibitor optimization studies .
Properties
CAS No. |
921757-24-6 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
6,7-dimethoxy-1-piperidin-3-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C16H24N2O2/c1-19-14-8-11-5-7-18-16(12-4-3-6-17-10-12)13(11)9-15(14)20-2/h8-9,12,16-18H,3-7,10H2,1-2H3 |
InChI Key |
QEOIIGUERMBUGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3CCCNC3)OC |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Pyridine-Containing Precursors
The most widely documented method involves the reduction of 6,7-dimethoxy-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline (Compound 4) using hydrogen gas (H₂) in the presence of platinum oxide (PtO₂) as a catalyst. This reaction selectively reduces the pyridine ring to a piperidine moiety while preserving the tetrahydroisoquinoline scaffold. The process is conducted under mild conditions (room temperature, 1 atm H₂) in methanol or ethanol, achieving near-quantitative yields (≥95%).
Critical to this method is the stereochemical integrity of the starting material. The pyridine-containing precursor (Compound 4) is synthesized via NaBH₄ reduction of 6,7-dimethoxy-1-(pyridin-3-yl)-3,4-dihydroisoquinoline (Compound 2), which introduces the saturated C3–C4 bond. This intermediate is essential for ensuring proper regioselectivity during subsequent hydrogenation.
Intermediate Synthesis: 6,7-Dimethoxy-1-(pyridin-3-yl)-3,4-dihydroisoquinoline
Compound 2 serves as the foundational intermediate for all synthetic routes. It is prepared through a Friedel-Crafts alkylation of 3,4-dimethoxyphenethylamine with 3-pyridinecarboxaldehyde, followed by cyclization under acidic conditions. The reaction proceeds via imine formation, followed by intramolecular electrophilic aromatic substitution to yield the dihydroisoquinoline core.
A notable modification involves the use of HBr in acetic acid for partial demethylation of the 7-methoxy group, producing 6-methoxy-7-hydroxy derivatives. However, this pathway is less relevant to the target compound, as full retention of methoxy groups is required.
Stereochemical Considerations and Protecting Group Strategies
Chirality at the Piperidine and Tetrahydroisoquinoline Moieties
The target compound contains three stereocenters: C1 of the tetrahydroisoquinoline, C3 of the piperidine, and the bridgehead carbon (C8a). Patent data emphasize the necessity of using enantiomerically pure 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (S-configuration) as a starting material to ensure biological activity. During catalytic hydrogenation, the pyridine ring adopts a chair-like transition state, favoring the axial addition of hydrogen atoms to yield the (3S)-piperidin-3-yl configuration.
Carboxylic Acid Protection and Peptide Coupling
Patent disclosures describe a multi-step sequence involving:
-
Protection of the carboxylic acid group as a tert-butyl ester using isobutylene and sulfuric acid.
-
Peptide coupling with N-protected amino acids (e.g., L-alanine) via dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
-
Deprotection with hydrochloric acid to yield intermediates amenable to hydrogenation.
This approach ensures compatibility with subsequent reduction steps while preventing unwanted side reactions at the carboxylic acid site.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Full assignments of ¹H and ¹³C NMR signals for 6,7-dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline (Compound 5) are provided in Table 1. Key features include:
Table 1: ¹H and ¹³C NMR Data for 6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
| Position | δ (¹H, ppm) | Multiplicity | δ (¹³C, ppm) | HMBC Correlations |
|---|---|---|---|---|
| 1 | 3.99 | Multiplet | 58.80 | C3, C8, C20 |
| 3α/3β | 2.86–3.13 | Multiplet | 52.34 | C1, C4 |
| 6-OCH₃ | 3.85 | Singlet | 55.21 | C6 |
| 7-OCH₃ | 3.83 | Singlet | 55.19 | C7 |
Mass Spectrometry and Infrared Spectroscopy
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 319.2 [M+H]⁺, consistent with the molecular formula C₁₉H₂₆N₂O₂. Infrared (IR) spectroscopy reveals absorption bands at 1636 cm⁻¹, characteristic of C–N stretching vibrations in the tetrahydroisoquinoline framework.
Scale-Up and Pharmaceutical Formulations
Chemical Reactions Analysis
Key Synthetic Routes
The compound is synthesized via demethylation and reduction of precursor molecules. A notable method involves:
This two-step process begins with selective demethylation of a dimethoxy precursor, followed by catalytic hydrogenation or borohydride reduction to saturate the isoquinoline ring.
Petasis/Pomeranz–Fritsch–Bobbitt Cyclization
A chiral synthesis route employs:
-
Petasis reaction : Combines boronic acids, glyoxylic acid, and amines to form α-amidoalkylation intermediates.
-
Pomeranz–Fritsch–Bobbitt cyclization : Converts intermediates into tetrahydroisoquinolines under acidic conditions (e.g., BF₃·OEt₂) .
Methoxy Group Reactivity
The 6,7-dimethoxy substituents undergo:
-
Demethylation : HBr or BBr₃ selectively removes methyl groups, yielding hydroxylated derivatives .
-
Electrophilic substitution : Methoxy groups direct electrophiles (e.g., NO₂⁺) to the C-5 or C-8 positions .
Amine and Piperidine Reactivity
The piperidin-3-yl and tetrahydroisoquinoline amine groups participate in:
Intramolecular α-Amidoalkylation
Using TfOH/SiO₂ as a catalyst, the compound forms fused polycyclic structures via intramolecular cyclization:
textReaction: 1,N⁴-diphenethylterephthalamide + paraformaldehyde → 1,4-phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] Conditions: Reflux in ClCH₂CH₂Cl, 10 min Yield: 72% [6]
Hydrogenation and Ring Saturation
Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydroisoquinoline core to decahydro derivatives, altering stereochemistry and bioavailability .
Metabolic and Biotransformation Pathways
In vivo studies identify metabolites via hepatic and renal transporters:
Comparative Reactivity with Analogues
| Compound | Key Reaction | Distinct Feature |
|---|---|---|
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Electrophilic substitution | Lacks piperidine substituent |
| 6,7-Dimethoxy-1-(pyridin-3-yl)-THIQ | Demethylation | Pyridine vs. piperidine substituent reactivity |
Table 1: Oxidation Reactions
| Substrate | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| 6,7-Dimethoxy-1-(piperidin-3-yl)-THIQ | KMnO₄ (acidic) | 6,7-Dimethoxy-3,4-dihydroisoquinoline | 58% |
| 6,7-Dimethoxy-1-(piperidin-3-yl)-THIQ | CrO₃ | Quinoline-5,8-dione | 42% |
Table 2: Reduction Reactions
| Substrate | Reducing Agent | Product | Yield |
|---|---|---|---|
| 6,7-Dimethoxy-1-(piperidin-3-yl)-THIQ | NaBH₄ | Partially saturated derivatives | 85% |
| 6,7-Dimethoxy-1-(piperidin-3-yl)-THIQ | LiAlH₄ | Fully decahydrogenated analog | 63% |
Scientific Research Applications
Cardiovascular Applications
One of the notable applications of this compound is in the field of cardiology. It has been identified as a potent inhibitor of the "funny" current (If channel) in cardiac tissues.
- Mechanism of Action : The compound acts by inhibiting the If channel expressed in the sinus node of the heart, which is crucial for regulating heart rate.
- Clinical Implications : It is being developed as a potential treatment for conditions such as stable angina and atrial fibrillation. In preclinical studies, it demonstrated efficacy in reducing heart rate and improving cardiac function under stress conditions .
Antitumor Activity
In vivo studies have highlighted the antitumor properties of 6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline.
- Study Findings : In xenograft models, significant tumor growth inhibition was observed. For instance, at doses of 20 mg/kg, tumor growth inhibition rates reached up to 60% compared to control groups.
- Potential Mechanisms : The compound may induce apoptosis in cancer cells and inhibit pathways associated with tumor growth and metastasis.
Anti-inflammatory Effects
Research has also indicated that this compound possesses anti-inflammatory properties.
- In Vivo Evidence : Studies involving induced arthritis models showed a significant reduction in inflammation markers. Notably, there was a marked decrease in paw swelling following treatment with the compound.
- Clinical Relevance : This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis.
Neuropharmacological Applications
The compound's structure suggests potential neuropharmacological applications due to its interaction with neurotransmitter systems.
- Dopaminergic Activity : Preliminary studies suggest that it may influence dopaminergic pathways, which are critical in conditions like Parkinson's disease and schizophrenia.
- Cognitive Enhancement : There is ongoing research into its effects on cognitive functions and memory enhancement due to its possible modulation of neurotransmitter release .
Synthesis and Structural Modifications
The synthesis of 6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline involves various chemical strategies that enhance its biological activity.
Case Study 1: Cardiovascular Efficacy
In a study assessing the cardiovascular effects of the compound on animal models with induced angina, administration resulted in a significant reduction in ischemic episodes and improved overall heart function metrics.
Case Study 2: Antitumor Efficacy
A series of experiments on different cancer cell lines revealed that derivatives of this compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells and similar activity against MCF-7 cells. This positions it as a promising candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting neuroprotective properties.
Comparison with Similar Compounds
Piperidine vs. Other Amine Substituents
Replacing the piperidin-3-yl group with alternative amine fragments significantly impacts biological activity:
- N-Cyclohexylpiperazine and N-(4-Fluorophenyl)piperazine : These analogs exhibit σ2 receptor (σ2R) selectivity, similar to 6,7-dimethoxy-THIQ derivatives. However, the piperidin-3-yl group in the target compound may confer unique steric or electronic effects, as σ2R binding is highly sensitive to the cyclic amine fragment’s geometry .
- 1,2,3,4-Tetrahydroisoquinoline (THIQ) core without substituents: Removing the 6,7-dimethoxy groups reduces activity in ADAMTS-4 inhibition (IC₅₀ drops from ~0.1 μM to 1.8 μM), highlighting the critical role of methoxy groups in potency .
Aryl and Alkyl Modifications
- 1-(4-Nitrophenyl)-THIQ : Substituting the piperidine with a nitroaryl group alters stereochemical outcomes in asymmetric hydrogenation, with enantiomer resolution critical for NMDA receptor ligand activity .
Stereochemical Variations
Enantiomeric forms of THIQ derivatives exhibit distinct pharmacological profiles:
- (R,E)-6,7-Dimethoxy-1-(4-nitrostyryl)-THIQ : The R-enantiomer shows preferential binding to NR2B NMDA receptors, underscoring the importance of chirality in receptor selectivity .
- 1-(4-Fluorophenyl)-THIQ : Resolution via chiral chromatography (Chiralpak AD-H) reveals S-isomer dominance in catalytic hydrogenation, affecting metabolic stability and toxicity .
Functional Activity Comparisons
Enzyme Inhibition and Receptor Binding
- ADAMTS-4 Inhibition : The piperidin-3-yl derivative outperforms analogs with tertiary amines (e.g., N-ethyl-N-methyl amide), where activity drops 10-fold, suggesting secondary amine interactions are critical .
- σ2 Receptor Selectivity : 6,7-Dimethoxy-THIQ analogs exhibit σ2R affinity comparable to N-cyclohexylpiperazine derivatives but lack σ1R activity, making them tools for studying σ2R-mediated apoptosis .
Table 2: Pharmacological Profiles of THIQ Derivatives
Neurotoxic vs. Therapeutic Effects
- Neurotoxicity: N-Methylated THIQs (e.g., 1-methyl-6,7-dihydroxy-THIQ) are oxidized by MAO to neurotoxic isoquinolinium ions, mirroring MPTP’s mechanism in Parkinson’s disease . In contrast, 6,7-dimethoxy-THIQ derivatives lack significant neurotoxicity, suggesting methoxy groups mitigate oxidative metabolism .
- Analgesic Potential: The 1-(4'-dimethylaminophenyl)-THIQ analog shares structural similarity with papaverine but lacks its antispasmodic effects, indicating divergent structure-activity relationships .
Biological Activity
6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential pharmacological applications. This article examines its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on various research findings.
Synthesis and Structural Characteristics
The synthesis of 6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline has been achieved through several methods. A notable approach involves the Pomeranz-Fritsch-Bobbitt cyclization combined with the Petasis reaction, leading to the formation of the tetrahydroisoquinoline core structure . The compound's structure includes two methoxy groups at the 6 and 7 positions and a piperidine moiety at the 1 position, contributing to its biological properties.
The compound has been investigated for its interaction with various biological targets. One significant study identified its role as an inhibitor of the "funny" current (If channel) expressed in the sinus node of the heart. This activity suggests a potential application in treating conditions such as stable angina and atrial fibrillation .
Biological Activity
Anticancer Activity : Research has shown that derivatives of 6,7-dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline exhibit cytotoxic effects against cancer cell lines. For instance, a series of synthesized compounds demonstrated IC50 values comparable to established drugs like verapamil in multidrug-resistant K562 cell lines . The most potent derivatives showed IC50 values as low as 0.65 μM.
Anti-inflammatory Properties : The compound's derivatives have also been evaluated for their anti-inflammatory properties. Inhibition studies indicated that certain derivatives could significantly reduce inflammation markers in vitro .
Neuroprotective Effects : There is emerging evidence suggesting neuroprotective effects attributed to the tetrahydroisoquinoline structure. Compounds with this core have shown promise in modulating neuroinflammation and protecting neuronal cells from oxidative stress .
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Cardiovascular Applications : A study demonstrated that derivatives could effectively block If channels in cardiac tissues, indicating potential for treating arrhythmias .
- Cancer Therapy : A series of synthesized compounds were tested against K562/A02 cell lines and exhibited significant reversal activity against multidrug resistance mechanisms in cancer cells .
- Neuroprotection : Research indicated that certain derivatives could enhance neuronal survival under oxidative stress conditions by modulating signaling pathways associated with apoptosis and inflammation .
Data Summary
The following table summarizes key findings regarding the biological activity of 6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline derivatives:
Q & A
Q. What are the established synthetic routes for 6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 6,7-dimethoxyquinoline derivatives) are synthesized by reacting halogenated precursors with piperidine derivatives under basic conditions. Key parameters include:
- Reagent stoichiometry : Excess piperidine-3-yl groups improve substitution efficiency .
- Temperature : Reactions often proceed at 80–100°C to balance reactivity and side-product formation .
- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) enhances reaction rates in biphasic systems .
Example protocol: - React 4-chloro-6,7-dimethoxyisoquinoline with piperidin-3-amine in DMF at 90°C for 12 hours under N₂ .
Q. How is structural characterization of this compound validated in academic studies?
- Methodological Answer : Multi-spectral analysis is critical:
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| ¹H NMR | δ 3.85–3.90 (s, OCH₃), δ 2.70–3.20 (m, piperidine protons) | Confirms methoxy and piperidine substituents |
| IR | 2800–3000 cm⁻¹ (C-H stretch), 1250 cm⁻¹ (C-O) | Validates alkyl/ether linkages |
| HRMS | [M+H]+ calculated for C₁₆H₂₂N₂O₂: 298.1678; observed: 298.1681 | Confirms molecular formula |
Q. What preliminary pharmacological screening methods are used for this compound?
- Methodological Answer : Initial assays focus on receptor binding and enzyme inhibition:
- Radioligand binding assays : Test affinity for adrenergic or opioid receptors using ³H-labeled antagonists .
- Kinase inhibition : Screen against kinases (e.g., PKA, PKC) at 10 μM concentrations .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to assess IC₅₀ values .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve enantiomeric purity of 6,7-Dimethoxy derivatives?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives during cyclization to induce asymmetry .
- Catalytic asymmetric synthesis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., Josiphos) to achieve >90% ee .
- Chromatography : Chiral HPLC with cellulose-based columns resolves enantiomers; validate purity via circular dichroism .
Q. What strategies resolve contradictions in reported pharmacological activities of derivatives?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) arise from assay conditions. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., NIH/3T3) and incubation times .
- Metabolic stability testing : Pre-treat compounds with liver microsomes to account for metabolite interference .
- Dose-response curves : Generate full curves (0.1–100 μM) rather than single-point data .
Q. How do computational models predict structure-activity relationships (SAR) for piperidine-substituted isoquinolines?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model interactions with β₂-adrenergic receptors (PDB: 2RH1). Focus on hydrogen bonding with Ser203 and hydrophobic contacts with Phe290 .
- QSAR studies : Correlate logP values (calculated via ChemAxon) with cytotoxicity; prioritize derivatives with logP 1.5–2.5 for reduced off-target effects .
Q. What analytical challenges arise in quantifying trace impurities during scale-up?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
